1h-Benzo[b]fluorene
Description
Structure
3D Structure
Properties
CAS No. |
14458-76-5 |
|---|---|
Molecular Formula |
C17H12 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1H-benzo[b]fluorene |
InChI |
InChI=1S/C17H12/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-6,8-11H,7H2 |
InChI Key |
RZKOXMMPOZMIOS-UHFFFAOYSA-N |
SMILES |
C1C=CC=C2C1=CC3=CC4=CC=CC=C4C=C23 |
Canonical SMILES |
C1C=CC=C2C1=CC3=CC4=CC=CC=C4C=C23 |
Other CAS No. |
14458-76-5 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Benzo B Fluorene and Its Derivatives
Transition Metal-Catalyzed Annulation and Cyclization Reactions
Transition metals, particularly palladium and gold, have emerged as powerful catalysts for the synthesis of complex aromatic systems like 1H-Benzo[b]fluorene. Their unique reactivity enables the activation of otherwise inert C-H and C-C bonds, facilitating intricate cascade reactions that rapidly build molecular complexity from simpler precursors.
Palladium-Mediated Cyclizations and Cascade Processes
Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile toolkit for the formation of carbon-carbon bonds. nih.gov In the context of this compound synthesis, palladium-mediated reactions such as the annulation of enyne systems, cross-coupling strategies, and tandem processes involving bond cleavage and functionalization are of significant importance.
The palladium-catalyzed annulation of enyne systems represents a powerful approach for constructing fused cyclic structures. While direct synthesis of this compound via this method is a specific application, the underlying principles are well-established in the synthesis of related fluorene (B118485) cores. For instance, the palladium-catalyzed intramolecular hydroarylation of o-alkynyl biaryls proceeds in a highly stereoselective 5-exo-dig cyclization to yield fluorene derivatives in excellent yields. nih.gov A proposed catalytic cycle for a related synthesis of benzo[a]fluorenes from 5-(2-bromophenyl)pent-3-en-1-ynes involves oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion, C-H activation, and reductive elimination. uni-heidelberg.defishersci.ieacs.orgresearchgate.net This cascade process efficiently constructs the fused ring system.
A general representation of a palladium-catalyzed cascade cyclization is shown below:
Step 1: Oxidative Addition: The aryl halide precursor reacts with a Pd(0) catalyst.
Step 2: Migratory Insertion: The palladium-aryl intermediate undergoes insertion with the alkyne or alkene moiety.
Step 3: C-H Activation: An intramolecular C-H activation occurs on an adjacent aryl ring.
Step 4: Reductive Elimination: The final product is formed, regenerating the Pd(0) catalyst. uni-heidelberg.defishersci.ie
This type of cascade reaction highlights the efficiency of palladium catalysis in forming multiple bonds in a single operation. wiley-vch.decu.edu.tr
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental to the synthesis of biaryl compounds, which can be precursors to this compound. nih.gov These reactions typically involve the coupling of an organoboron compound with an organohalide. The synthesis of biaryl systems containing a fluorene framework has been accomplished using Suzuki-Miyaura coupling, demonstrating the feasibility of this approach for constructing the necessary carbon skeleton for subsequent cyclization into the benzo[b]fluorene core. acs.orguni.lu
For example, a fluorene-containing boronic acid can be coupled with a suitable aryl halide, or vice-versa, to create the biaryl linkage necessary for a subsequent intramolecular cyclization to form the final tetracyclic system. The versatility of the Suzuki-Miyaura reaction allows for a wide range of functional groups to be present in the starting materials, enabling the synthesis of variously substituted benzo[b]fluorene derivatives. researchgate.net
More complex palladium-catalyzed tandem reactions can be employed to introduce specific functionalities, such as fluorine atoms, onto the benzo[b]fluorene skeleton. A notable example is the synthesis of fluorinated benzo[b]fluorenones from 1,6-enynes. researchgate.net This process involves a tandem sequence of annulation, C-C single bond cleavage, and fluorination. rsc.org While this specific example yields the 11-oxo derivative, it showcases a sophisticated strategy for creating functionalized benzo[b]fluorene systems. The reaction of a tert-butylethynyl group-substituted 1,6-enyne with a copper/Selectfluor system can lead to fluorinated benzo[b]fluorenones as the major product. researchgate.netresearchgate.net This suggests that similar palladium-catalyzed processes could be developed for the direct fluorination of the this compound core.
The ability to perform C-F bond activation and formation is a significant area of research, and palladium catalysts have been developed for the site-selective fluorination of C(sp3)-H bonds, which could be applicable to the methylene (B1212753) bridge of this compound. scispace.com
Cross-Coupling Strategies for Fluorene-Containing Biaryls
Gold-Catalyzed Cascade Cyclizations
Gold catalysis has gained prominence for its ability to activate alkynes under mild conditions, enabling a range of cyclization and rearrangement reactions. cu.edu.trnih.gov These reactions are particularly useful for the synthesis of complex polycyclic aromatic compounds.
A highly efficient, one-pot synthesis of this compound derivatives utilizes a gold-catalyzed cascade reaction involving aldehydes, alkynes, and amines. researchgate.netrsc.org This transformation proceeds through a sequence of an A³-coupling (aldehyde-alkyne-amine), a 1,5-hydride shift, and a Schmittel-type cyclization. researchgate.netuni-heidelberg.dersc.org This step-economic process allows for the formation of three new carbon-carbon bonds in a single operation, providing a modular approach to a variety of substituted benzo[b]fluorenes. rsc.orgresearchgate.net The reaction is initiated by the gold-catalyzed A³-coupling to form a propargylamine (B41283) intermediate, which then undergoes a 1,5-hydride shift to generate a vinylallene. This reactive intermediate then undergoes a 6π-electrocyclization (Schmittel-type cyclization) to form the benzo[b]fluorene core. researchgate.netrsc.org
The scope of this reaction has been demonstrated with various substituents on the starting materials, leading to a library of benzo[b]fluorene derivatives. rsc.org
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Toluene | 70 | 13 |
| 2 | DCE | 70 | 24 |
| 3 | TFE | 70 | 12 |
| 4 | DCE | 50 | 35 |
| Product | Substituent (Ar¹) | Yield (%) |
|---|---|---|
| 6a | C₆H₅ | 75 |
| 6b | 4-MeC₆H₄ | 71 |
| 6c | 4-MeOC₆H₄ | 79 |
| 6d | 4-FC₆H₄ | 68 |
Cycloisomerizations Involving Oxocarbenium Ion Intermediates
Gold-catalyzed cycloisomerizations of 1,6-diynyl carbonates provide a pathway to highly substituted benzo[b]fluorenes under mild conditions. nih.gov This method proceeds through a cascade reaction mechanism. Experimental evidence suggests the in situ formation of oxocarbenium ion intermediates. These intermediates are derived from a gold-catalyzed 3,3-rearrangement and a subsequent 6-endo-dig cyclization. The process continues with an intramolecular arylation, followed by a decarboxylative etherification to yield the final benzo[b]fluorene ether products. nih.gov
Copper(I)-Catalyzed Cascade Reactions for Benzo[b]fluorene Synthesis
A notable method for synthesizing benzo[b]fluorenes involves a copper(I)-catalyzed cascade reaction. acs.orgnih.gov This process utilizes 2-alkynylbenzaldehyde N-tosylhydrazones and aromatic terminal alkynes in the presence of a base. acs.orgnih.govresearchgate.netresearchgate.netfigshare.comresearchgate.net The key steps of this cascade include the in situ formation of a benzoenyne–allene (B1206475) intermediate, which then undergoes a Schmittel cyclization to form the benzo[b]fluorene core. acs.orgnih.govresearchgate.netresearchgate.netfigshare.comresearchgate.net This methodology is characterized by its efficiency and tolerance of a wide range of functional groups. researchgate.net
Density functional theory (DFT) calculations have been employed to study the energetics of the process, particularly the formation of 5-phenyl-1this compound from the proposed diradical intermediates. acs.orgnih.govresearchgate.netfigshare.comresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Final Product Type | Ref |
| 2-Alkynylbenzaldehyde N-tosylhydrazone | Aromatic terminal alkyne | CuI | Benzoenyne–allene | Benzo[b]fluorene | acs.orgnih.gov |
Photochemical Synthesis Approaches
Photochemistry offers novel and efficient routes for the synthesis of benzo[b]fluorene derivatives, often under mild, reagent-free conditions.
A direct and rapid route to substituted benzo[b]fluorenes has been developed through the photochemical conversion of alkynylated chalcones. researchgate.netacs.orgnih.gov This transformation is triggered by irradiating alcoholic solutions of the chalcone (B49325) substrates with high-power ultraviolet A (UV-A) light (approximately 365 nm). researchgate.netacs.orgnih.gov The reaction proceeds quickly, affording the desired benzo[b]fluorene products in as little as five minutes of residence time in a continuous flow reactor. acs.orgnih.gov
The proposed mechanism involves the formation of a biradical species, a hypothesis supported by deuteration studies. researchgate.netacs.orgnih.gov The alkyne moiety intercepts an isomerizing enone species, initiating a complex cascade of rearrangements that culminates in a formal photo-annulation process to generate the new aromatic ring system. acs.org The presence of a benzylic methylene group and a hydroxy group in the product was confirmed by NMR and IR analyses, with the final structure being unequivocally identified as a benzo[b]fluorene scaffold by single-crystal X-ray diffraction. acs.org
The photochemical synthesis of benzo[b]fluorenes from alkynylated chalcones has been successfully implemented in a continuous flow system. researchgate.netacs.org This approach offers significant advantages over traditional batch processing, including enhanced reproducibility and scalability. researchgate.netacs.org Continuous flow reactors provide uniform irradiation profiles, short pathlengths of light, and precise spatiotemporal control, which are particularly beneficial for photochemical reactions. acs.org These features often lead to faster and cleaner reactions by minimizing over-irradiation and the formation of side products. acs.org The use of a continuous flow setup has demonstrated good yields for the synthesis of diverse benzo[b]fluorene products, showcasing the method's potential for larger-scale production. acs.org
| Substrate | Light Source | Reaction Time (Flow) | Key Feature | Advantage | Ref |
| Alkynylated Chalcone | UV-A LED (365 nm) | 5 minutes | Biradical intermediate | Rapid, scalable, reproducible | researchgate.netacs.org |
Direct Photochemical Conversion of Alkynylated Chalcones using UV-A Light
Classical Organic Synthesis and Rearrangement Strategies
Traditional synthetic methods, including benzannulation and rearrangement reactions, remain valuable for accessing the benzo[b]fluorene core.
A regiospecific synthesis of benzo[b]fluorenones has been achieved through a multi-step process involving benzannulation followed by a ring contraction. thieme-connect.de This strategy begins with a one-pot, regiospecific benzannulation of 1,4-dipolar synthons with a naphthoquinone monoketal. This step generates benz[a]anthracene-5,6-diones. These intermediates then undergo a ring contraction via a benzil-benzilic acid rearrangement to furnish the final benzo[b]fluorenone structure. thieme-connect.de This approach provides a controlled and regioselective route to these important compounds, which are subunits in several bioactive natural products. thieme-connect.de Other classical methods that have been employed for the synthesis of benzo[b]fluorenones include Friedel-Crafts acylations, oxidations of fluorenes, and Diels-Alder reactions. researchgate.net Another strategy involves the metal-catalyzed rearrangement of 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione to form the benzo[b]fluorenone system. mjcce.org.mk
Metal-Mediated Rearrangements of Spirodione Derivatives
A notable strategy for synthesizing the benzo[b]fluorene framework involves the metal-catalyzed rearrangement of spirodione derivatives. Specifically, 3,3'-dihalo-2,2'-spirobiindan-1,1'-diones have been utilized as key precursors. The selection and activation of the metal catalyst are critical to the success of this transformation. researchgate.net
In one study, the zinc-mediated rearrangement of a dibromo derivative of spirobiindandione resulted in the formation of a 10-hydroxy-11H-benzo[b]fluoren-11-one derivative in a 52% yield. researchgate.netscispace.com The proposed mechanism suggests an intramolecular Wurtz-type reaction promoted by zinc, leading to an unstable spirocyclopropyl intermediate. This intermediate then undergoes a facile rearrangement in the presence of the generated Lewis acid, ZnBr2, to form the final benzo[b]fluorenone system. scispace.com The structure of the product was confirmed through spectroscopic methods and by its conversion to the corresponding methoxy (B1213986) derivative, which is a known compound. researchgate.netscispace.com
Table 1: Zinc-Mediated Rearrangement of Spirodione Derivative
| Starting Material | Catalyst | Product | Yield |
|---|
Oxidative Cycloaromatization Reactions
Oxidative cycloaromatization has emerged as a powerful tool for the synthesis of benzo[b]fluorenones. One such method employs 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to promote the cycloaromatization of acyclic 1,5-enynols and 1,5-diynols. nih.gov This metal-free reaction proceeds through a cascade mechanism that is dependent on the chemoselective Meyer-Schuster rearrangement to form an allenol intermediate. This is followed by a regioselective Schmittel cyclization and a subsequent Friedel-Crafts alkylation or radical attack. nih.govresearchgate.net This method is notable for its operational simplicity, requiring only an oxidant and a solvent, and its tolerance of various functional groups. nih.gov
Multicomponent Reaction Development for Benzo[b]fluorenes
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like benzo[b]fluorenes. A one-pot, gold-catalyzed A³ coupling strategy has been developed for the synthesis of benzo[b]fluorenes from aldehydes, alkynes, and amines. researchgate.net This method proceeds via an A³-coupling/1,5-hydride shift/Schmittel-type cyclization cascade. A key advantage of this approach is that the formation of the allene intermediate does not require pre-installed reaction triggers. By modifying the starting materials, a variety of substituted benzo[b]fluorenes can be prepared, forming three new carbon-carbon bonds in a single operation. researchgate.net
Another MCR approach involves a K2S2O8-mediated three-component reaction for constructing 3-trifluoroalkylated quinoxalin-2(1H)-ones under metal-free conditions. researchgate.net Furthermore, a multidisciplinary strategy combining polymer-support synthesis, microwave-assisted synthesis, and multicomponent condensation has been utilized to create a library of triaza-fluorenes. nycu.edu.tw This approach demonstrates high efficiency, with microwave irradiation significantly accelerating reaction rates and the polymer support simplifying purification. nycu.edu.tw
Lewis Acid-Catalyzed Cycloaromatization
Lewis acid-catalyzed cycloaromatization presents a transition-metal-free method for synthesizing benzo[b]fluorenes and related structures. researchgate.net In one example, BF3·OEt2 promotes an intramolecular cascade cycloaromatization of 1,7-ynones. nih.gov This reaction facilitates the formation of two consecutive C-C bonds and subsequent aromatization under mild conditions to yield tetracyclic benzo[a]fluorene frameworks. nih.gov
Interestingly, the reaction pathway can be directed towards the formation of benzo[b]fluorenes under thermodynamic control. When the 1,7-ynones bear a more electron-rich 1-bromo-2-iodoarene compared to the arene from the terminal arylacetylene, benzo[b]fluorenes are formed instead of their benzo[a] isomers. nih.gov This method is advantageous due to its metal-free conditions, use of readily available starting materials, and operational simplicity. nih.gov Another Lewis acid-catalyzed approach utilizes a Prins-type cycloaromatization of enol ether precursors to access benzo[a]fluorene, benzo[c]fluorene, and benzo[j]fluoranthene. researchgate.netpusan.ac.kr
Other Advanced Synthetic Routes
Oxidative Tandem Spirocyclization and 1,2-Aryl Migration
A highly efficient method for constructing extended polycyclic aromatic hydrocarbons (PAHs), including benzo[b]fluorene skeletons, involves an oxidative tandem spirocyclization and 1,2-aryl migration. researchgate.netsakura.ne.jpdlut.edu.cnorcid.orggoogle.co.id This process can be initiated by oxidants such as DDQ or a CuCl/PhCO3tBu system under thermal conditions. researchgate.net The reaction is believed to proceed via a single-electron oxidation of an electron-rich alkene moiety to form a radical cation. researchgate.net This is followed by an intramolecular Friedel-Crafts-type spirocyclization to generate a spirocyclic radical, which can undergo a second single-electron oxidation to a spirocyclic cation. researchgate.net Subsequent 1,2-aryl migration leads to the final aromatic product. This methodology has been successfully applied to the synthesis of various complex PAHs. researchgate.net
Friedel–Crafts Cyclization for Fluorinated Benzo[b]fluorene Analogs
The Friedel–Crafts reaction is a classical yet powerful tool for C-C bond formation in aromatic systems. rsc.orgnih.gov Intramolecular Friedel–Crafts acylation is a key step in a synthetic route to 5,11-dibromo-indeno[1,2-b]fluorene-6,12-dione, a precursor for further functionalization. beilstein-journals.org This approach circumvents problematic steps in previous syntheses, allowing for larger scale production. beilstein-journals.org
In the context of fluorinated analogs, a novel method for the synthesis of fluorinated fluorenones from nonaromatic 1,6-enyne precursors has been developed using a Cu(0)/Selectfluor system. researchgate.net The proposed mechanism involves an unprecedented annulation, C-C single bond cleavage, and subsequent fluorination sequence. researchgate.net While not directly producing benzo[b]fluorenes, this method highlights the utility of modern cyclization strategies in accessing functionalized fluorenone cores, which are structurally related to benzo[b]fluorenes.
Biomimetic Synthesis of Polyarylated Fluorene Derivatives
A biomimetic approach for the synthesis of polyarylated fluorene derivatives has been developed, drawing inspiration from the natural cyclization of selaginellins to selaginpulvilins found in the Selaginellaceae family of plants. nih.gov This synthetic strategy is centered around an intramolecular electrophilic aromatic substitution reaction. nih.govresearchgate.net The research in this area has demonstrated a viable pathway to produce these complex molecules with yields ranging from 60% to 95%. nih.govresearchgate.net
The core of this synthetic method involves the acid-catalyzed cyclization of diaryl carbinols. These precursors, which contain two aryl groups attached to a central carbon, are designed to mimic the structure of selaginellins. The introduction of an acid catalyst initiates an intramolecular reaction where one of the aryl groups attacks the other, leading to the formation of the fluorene core structure.
The scope of this biomimetic reaction has been explored by synthesizing a variety of polyarylated fluorene derivatives with different substitution patterns on the aromatic rings. For instance, derivatives with varying substituents on what is designated as ring A have been successfully synthesized. The parent compound with a hydrogen substituent at this position was isolated in a high yield of 95%. researchgate.net Furthermore, the methodology has proven effective for the synthesis of halogenated derivatives, such as a fluorinated fluorene, which was obtained in an 86% yield. researchgate.net
A notable aspect of some of the synthesized polyarylated fluorene derivatives is their tendency to decompose into stable radicals. nih.gov This phenomenon has been investigated using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and electrochemical measurements, supported by theoretical DFT calculations. nih.govresearchgate.net The current hypothesis suggests the initial formation of phenoxy radicals, which then undergo an internal rearrangement to form more thermodynamically stable carbon-centered radicals. nih.gov
The following table summarizes the yields for some of the synthesized polyarylated fluorene derivatives using this biomimetic approach:
| Derivative | Substituent (R) on Ring A | Yield (%) | Reference |
| Unsubstituted Fluorene | H | 95% | researchgate.net |
| Fluorinated Fluorene | F | 86% | researchgate.net |
This biomimetic synthesis offers a modular and effective route to a range of polyarylated fluorene derivatives, providing access to compounds that are structurally related to naturally occurring polyphenols. nih.gov
Reaction Mechanisms and Mechanistic Investigations of 1h Benzo B Fluorene Formation
Mechanistic Pathways of Metal-Catalyzed Cyclizations
Metal catalysts, particularly those based on palladium, gold, and copper, have proven to be powerful tools in the construction of complex organic molecules like 1H-benzo[b]fluorene. These catalysts facilitate intricate cascade reactions, often involving the formation of key intermediates that guide the reaction toward the desired product.
Elucidation of Intermediates in Palladium-Catalyzed Processes
Palladium-catalyzed reactions for the synthesis of benzo[b]fluorene derivatives often proceed through a series of well-defined steps, including oxidative addition, migratory insertion, and reductive elimination. researchgate.net
A notable palladium-catalyzed tandem biscyclization reaction utilizes propargylic compounds and terminal alkynes to form various benzo[b]fluorene derivatives. nih.gov The proposed mechanism for this transformation involves a sequence of carboannulation, coupling, C-H activation, and C-C bond formation. nih.gov Deuterium-labeling experiments have been instrumental in supporting the proposed mechanistic pathway. nih.gov
In some cases, the reaction is initiated by the formation of an aryl-palladium(II) species through oxidative addition of an aryl halide to a Pd(0) complex. nih.gov This intermediate can then undergo migratory insertion of an alkene, followed by C-H metalation to form a key palladacycle intermediate. nih.gov The final steps involve reductive elimination to furnish the benzo[b]fluorene product and regenerate the palladium catalyst. beilstein-journals.org
The following table summarizes key intermediates in a proposed palladium-catalyzed cyclization:
| Intermediate | Description |
| Aryl-Pd(II) species | Formed via oxidative addition of an aryl halide to Pd(0). nih.gov |
| Palladacycle | A cyclic intermediate containing a palladium atom, formed after migratory insertion and C-H activation. nih.gov |
| π-Allylpalladium intermediate | A zwitterionic intermediate that can be formed during the process. beilstein-journals.org |
This table is based on proposed mechanistic pathways and may not represent all palladium-catalyzed routes to this compound.
Mechanistic Studies of Gold-Catalyzed Transformations (e.g., Allene (B1206475) Intermediates)
Gold catalysts are particularly effective in promoting cyclization reactions that proceed through allene intermediates. d-nb.inforesearchgate.net A one-pot synthesis of benzo[b]fluorenes from aldehydes, alkynes, and amines is believed to occur via an A³-coupling/1,5-hydride shift/Schmittel-type cyclization sequence. d-nb.inforesearchgate.net
The proposed mechanism initiates with an A³-coupling reaction to form a propargylamine (B41283). d-nb.info This intermediate then undergoes a gold-catalyzed 1,5-hydride shift to generate an allene. d-nb.inforesearchgate.net The in situ-formed allene subsequently participates in a Schmittel-type cyclization, which is also catalyzed by gold, to yield the final benzo[b]fluorene product. d-nb.inforesearchgate.net This method is advantageous as it avoids the need for pre-installing reaction triggers to generate the allene intermediate. d-nb.inforesearchgate.net
Experimental evidence, such as the detection of the allene intermediate via ¹H NMR, supports this proposed catalytic cycle. d-nb.info
Key steps in the gold-catalyzed formation of this compound are outlined below:
| Step | Description |
| A³-Coupling | Reaction of an aldehyde, alkyne, and amine to form a propargylamine intermediate. d-nb.info |
| 1,5-Hydride Shift | Gold-catalyzed rearrangement of the propargylamine to an allene intermediate. d-nb.inforesearchgate.net |
| Schmittel-Type Cyclization | Gold-catalyzed cyclization of the allene intermediate to form the benzo[b]fluorene scaffold. d-nb.inforesearchgate.netresearchgate.net |
This table outlines the proposed sequence of events in a specific gold-catalyzed one-pot synthesis.
Investigation of Copper-Catalyzed Cascade Mechanisms
Copper-catalyzed cascade reactions provide an efficient route to benzo[b]fluorenes. researchgate.netnih.govfigshare.com One such method involves the reaction of 2-alkynylbenzaldehyde N-tosylhydrazones with aromatic terminal alkynes in the presence of a copper(I) catalyst and a base. researchgate.netnih.govfigshare.com
The mechanism is proposed to involve the in-situ formation of a benzoenyne-allene intermediate. researchgate.netnih.govfigshare.com This key intermediate then undergoes a Schmittel cyclization to afford the benzo[b]fluorene product. researchgate.netnih.govfigshare.com The reaction tolerates a range of substituents, with electron-withdrawing groups often leading to higher yields, possibly due to the stabilization of a transient benzofulvene biradical species. thieme-connect.com
Density functional theory (DFT) calculations have been employed to investigate the energetics of the formation of different potential products from the proposed diradical intermediates, providing further insight into the reaction's selectivity. researchgate.netnih.govfigshare.com Copper carbene migratory insertion is another key mechanistic feature proposed in related copper-catalyzed transformations. researchgate.net
Photochemical Reaction Mechanisms
Photochemical reactions offer an alternative, often milder, approach to the synthesis of this compound. These reactions are typically initiated by the absorption of light, leading to the formation of electronically excited states that can undergo unique transformations.
Role of Biradical Species in Photo-Annulation Processes
A direct photochemical route to substituted benzo[b]fluorenes from alkynylated chalcones has been developed. acs.orgacs.orgnih.gov This transformation is triggered by ultraviolet A (UV-A) light and is proposed to proceed through a biradical species. acs.orgacs.orgnih.govresearchgate.net
The proposed mechanism begins with the photoexcitation of the chalcone (B49325) substrate. acs.org This leads to a series of rearrangements, including a 1,5-hydrogen atom transfer, to form a key biradical intermediate. acs.org Subsequent carbon-carbon bond formation via radical recombination generates a tetracyclic intermediate, which then tautomerizes to yield the final benzo[b]fluorene scaffold. acs.org The involvement of radical species is supported by control experiments where the addition of a radical scavenger, such as TEMPO, completely inhibits product formation. acs.orgresearchgate.net
Deuterium-Labeling Studies for Understanding Proton Transfer and Rearrangements
Deuterium-labeling studies are a powerful tool for elucidating the intricate details of reaction mechanisms, particularly in photochemical rearrangements where proton and hydrogen atom transfers are common.
In the photochemical synthesis of benzo[b]fluorenes from alkynylated chalcones, deuterium (B1214612) labeling has provided crucial insights. acs.orgacs.orgnih.govresearchgate.net For instance, when a deuterated alkyne derivative was used, the deuterium label was found at a specific position in the product, indicating that no proton transfer occurs at the alkyne position during the reaction. acs.orgresearchgate.net
Furthermore, conducting the reaction with a fully deuterated benzoyl group on the substrate resulted in a penta-deuterated benzo[b]fluorene product, with the deuterium atoms remaining on the benzoyl-derived portion of the molecule. acs.org Conversely, performing the reaction in a deuterated solvent like d₄-methanol did not lead to deuterium incorporation into the product, suggesting that the solvent does not act as a proton source in the final steps of the mechanism. acs.orgresearchgate.net These labeling experiments strongly support the proposed intramolecular hydrogen atom transfer and rearrangement pathways. acs.org
Fundamental Cycloaddition and Rearrangement Mechanisms
Key synthetic approaches to the benzo[b]fluorene skeleton are built upon fundamental organic reactions, including cycloadditions and molecular rearrangements. These methods provide powerful tools for assembling the complex polycyclic structure from simpler precursors.
Intramolecular [4+2] cycloaddition, a type of Diels-Alder reaction, represents a significant strategy for constructing the benzo[b]fluorene framework. scispace.comresearchgate.net One notable application involves the thermal intramolecular cycloaddition of 2-propynyldiarylacetylenes, which yields benzo[b]fluorene derivatives in good yields. figshare.comresearchgate.net
Mechanistic studies, supported by theoretical calculations and isotopic labeling, suggest a pathway that proceeds through the formation of a cyclic allene intermediate. figshare.comresearchgate.net The reaction is initiated by the thermal isomerization of the diyne substrate into a highly reactive cyclic allene. This allene then undergoes a pericyclic reaction that ultimately forms the tetracyclic benzo[b]fluorene system. figshare.com The nature of the tether connecting the two alkyne units has a significant impact on the reaction's course. researchgate.net In some cases, the reaction is proposed to follow a formal Diels-Alder pathway where a conjugated enyne, formed via prototropic isomerization of a diacetylenic hydrocarbon, cyclizes to afford the 1this compound structure. researchgate.net
The benzil-benzilic acid rearrangement is another powerful tool utilized in the synthesis of the benzo[b]fluorenone core, a common precursor to this compound. researchgate.net This approach achieves the formation of the five-membered ring characteristic of the fluorene (B118485) system through a ring contraction mechanism. scispace.comresearchgate.net
The synthesis starts with the construction of a benz[a]anthracene-5,6-dione system. thieme-connect.deresearchgate.net This is achieved through methods like the one-pot, regiospecific benzannulation of 1,4-dipolar synthons with a naphthoquinone monoketal. thieme-connect.deresearchgate.net The resulting dione (B5365651) is then subjected to the conditions of the benzil-benzilic acid rearrangement. In this key step, treatment with a base (like hydroxide) induces the rearrangement of the α-dicarbonyl group, leading to the contraction of the six-membered ring into a five-membered carboxylic acid derivative. Subsequent steps can then convert this intermediate into the target benzo[b]fluorenone. thieme-connect.deresearchgate.net This method offers a high degree of regiospecificity in the synthesis of variously substituted benzo[b]fluorenones. researchgate.netmjcce.org.mk
A tandem reaction sequence involving oxidative spirocyclization and a 1,2-aryl migration has been developed for the synthesis of extended polycyclic aromatic hydrocarbons (PAHs), including the fluorene scaffold. researchgate.netnih.gov This method relies on a selective single-electron oxidation to initiate a cascade of bond-forming events. nih.govresearchgate.net
The process is typically initiated by an oxidizing agent, such as a CuCl catalyst system or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), in the presence of an acid. nih.govresearchgate.net The reaction starts with the single-electron oxidation of an electron-rich alkene moiety in a precursor like an o-biphenylyl-substituted methylenefluorene. nih.gov This oxidation generates a radical cation, which then undergoes an intramolecular spirocyclization. The resulting intermediate subsequently undergoes a 1,2-aryl migration, which expands the ring system and leads to the formation of the final, stable aromatic structure. researchgate.netnih.gov This tandem process allows for the efficient construction of structurally diverse and complex PAHs from readily available starting materials. nih.govresearchgate.net
Benzil-Benzilic Acid Rearrangements in Fluorenone Formation
Computational and Theoretical Analysis of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms involved in this compound synthesis. These theoretical studies provide deep insights into reaction pathways, transition states, and the energetics of intermediate species.
Density Functional Theory (DFT) calculations are widely employed to investigate the formation of benzo[b]fluorenes and related polycyclic aromatic hydrocarbons. acs.orgmdpi.com These studies help to rationalize experimental observations and predict the feasibility of proposed reaction pathways. researchgate.net For instance, DFT calculations have been used to analyze the copper(I)-catalyzed cascade reaction of 2-alkynylbenzaldehyde N-tosylhydrazones with terminal alkynes, which produces benzo[b]fluorenes. acs.org The calculations provided the energy differences for the formation of the final product versus potential side products, supporting a proposed mechanism involving a benzoenyne–allene intermediate that undergoes a Schmittel-type cyclization via diradical intermediates. acs.orgresearchgate.net
DFT methods are also used to model the potential energy surfaces of complex reactions, identifying the structures of transition states and calculating activation energy barriers. mdpi.com In studies of related fluorene syntheses, DFT has been used to compare different potential reaction pathways, such as in the formation of nitrofluorenes, where transition state theory was used to calculate rate constants and determine the major products, resolving inconsistencies between experimental results and simpler prediction models. researchgate.net The application of DFT extends to optimizing the geometries of reactants, intermediates, and products, and calculating various molecular properties to understand the electronic factors that govern the reaction's progress. mdpi.comnih.gov
Derivatization and Functionalization Strategies for 1h Benzo B Fluorene Scaffolds
Introduction of Electron-Withdrawing and Electron-Donating Groups
The electronic characteristics of the benzo[b]fluorene scaffold can be systematically altered by appending electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This approach is fundamental to creating donor-acceptor (D-A) type structures, which are known to have tunable optical and electronic properties. mdpi.com
Research has demonstrated that various substitution patterns are well-tolerated on the benzo[b]fluorene framework. In the synthesis of benzo[b]fluorene derivatives, the incorporation of EWGs such as nitrile or p-nitrophenyl groups has been successfully achieved. acs.orgrsc.org Similarly, EDGs like methoxy (B1213986) and methyl substituents have been introduced, yielding stable derivatives. acs.org The introduction of these groups can significantly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com For instance, attaching EDGs tends to raise the HOMO level, while EWGs lower the LUMO level, effectively narrowing the energy gap and often causing a red-shift in absorption and emission spectra. nih.gov
A study on the photochemical synthesis of substituted benzo[b]fluorenes showed that aryl rings bearing different electronic groups could be incorporated. A trend of slightly lower yields was observed when the left-hand aryl ring contained electronically differentiated groups. acs.org In related indenofluorene systems, the installation of donor/acceptor groups is a primary method for tuning their physical properties. beilstein-journals.org
| Group Type | Example Substituent | General Effect on Electronic Properties | Reference |
|---|---|---|---|
| Electron-Donating Group (EDG) | Methoxy (-OCH₃), Methyl (-CH₃) | Raises HOMO energy level, can enhance electron-donating character. | acs.org |
| Electron-Withdrawing Group (EWG) | Nitrile (-CN), Nitro (-NO₂) | Lowers LUMO energy level, enhances electron-accepting character. | acs.orgrsc.org |
| Aryl Groups | Phenyl, Naphthyl | Extends π-conjugation, influences solid-state packing. | rsc.org |
Halogenation (Bromination, Fluorination) and Alkylation Strategies
Halogenation and alkylation are powerful tools for post-synthesis modification of the benzo[b]fluorene core, enabling further functionalization and influencing intermolecular interactions.
Halogenation: Bromination is a common and effective reaction for derivatizing benzo[b]fluorenes, yielding products that can serve as versatile intermediates for cross-coupling reactions. nih.govacs.org For example, photochemically synthesized benzo[b]fluorenes have been successfully brominated to generate derivatives in high yields. nih.gov Halogenation is also a known strategy for modulating the performance of organic photovoltaic materials by lowering energy levels. mdpi.com The introduction of fluorine, in particular, can alter the types of metabolites formed in related polycyclic aromatic hydrocarbons like benzo[k]fluoranthene. nih.gov While direct fluorination of the benzo[b]fluorene core is less commonly detailed, the use of fluorinated groups on precursors is a viable strategy. thieme-connect.com The transformation of halogenated polycyclic aromatic hydrocarbons often involves dehalogenation followed by oxidation. copernicus.org
| Reaction Type | Description | Purpose/Outcome | Reference |
|---|---|---|---|
| Bromination | Treatment with a brominating agent to introduce bromine atoms onto the aromatic core. | Creates versatile intermediates for further cross-coupling reactions. | nih.govacs.org |
| Alkylation | Introduction of alkyl chains, often at phenolic or benzylic positions. | Improves solubility, enables further functionalization, and can influence molecular packing. | nih.govresearchgate.netresearchgate.net |
| Oxidation | Aerobic oxidation at the benzylic site can occur during other reactions. | Forms ketone products (fluorenones), which are also useful building blocks. | nih.govresearchgate.net |
Sulfonation for Modified Benzo[b]fluorene Structures
Sulfonation introduces the sulfonic acid (-SO₃H) group onto the aromatic framework. This modification dramatically increases the polarity and water solubility of the compound. While direct sulfonation of the parent 1H-benzo[b]fluorene is not extensively documented in the provided context, research on closely related structures demonstrates the viability of this strategy.
A study on the synthesis of 1-(Fluoren-2-yl)-benzo[d] researchgate.netacs.orgCurrent time information in Bangalore, IN.triazoles, which feature a fluorene (B118485) unit linked to a benzotriazole (B28993), successfully employed sulfonation. researchgate.net In this work, the synthesized benzotriazolyl fluorenes were treated with a sulfonating agent to yield 7-benzotriazol-1-yl-fluorene-2-sulfonic acids. researchgate.net The structures of the resulting sulfonic acid derivatives were confirmed by X-ray crystal analysis, demonstrating that the fluorene moiety can undergo this electrophilic substitution. researchgate.net This suggests that similar conditions could potentially be applied to the benzo[b]fluorene scaffold to produce water-soluble derivatives for applications in biological imaging or aqueous-phase electronics.
Tailoring Molecular Architecture for Tunable Electronic Properties
Modifying the molecular structure allows for the exploration of fundamental concepts like aromaticity and biradical character, which are important considerations when tuning electronic properties. researchgate.net For example, fusing additional benzo rings to the core can thermodynamically stabilize the molecule and result in a very narrow optical energy gap. d-nb.info The synthesis of donor-acceptor-donor (D-A-D) type fluorene derivatives has been shown to be an effective strategy for achieving large two-photon absorption cross-sections, a key property for bio-imaging probes. nih.gov
Computational studies, such as Density Functional Theory (DFT), often complement experimental work to predict how structural modifications will affect electronic properties. researchgate.net These calculations can show that the optical and electronic properties of fluorene-based molecules are directly affected by the substituent groups. researchgate.net By strategically combining different functional groups and extending the π-conjugation, researchers can fine-tune the electronic capabilities of these compounds for specific applications, from OLED emitters to ambipolar charge transport materials. researchgate.net
| Modification Strategy | Structural Change | Impact on Electronic Properties | Reference |
|---|---|---|---|
| Donor-Acceptor Integration | Incorporating EDGs and EWGs into the same molecule. | Narrows the HOMO-LUMO gap; tunes emission color; can induce intramolecular charge transfer (ICT). | mdpi.comnih.gov |
| π-Conjugation Extension | Fusing additional aromatic rings (e.g., benzo-annulation). | Reduces the energy gap; shifts absorption to longer wavelengths (near-IR); can stabilize radical species. | researchgate.netd-nb.info |
| Heteroatom Incorporation | Replacing carbon atoms with N, S, O, etc., in fused rings. | Influences HOMO/LUMO levels and solid-state packing due to heteroatom interactions. | shuaigroup.net |
| Side-Chain Engineering | Attaching bulky or long alkyl chains. | Primarily affects solubility and solid-state packing, which indirectly impacts charge mobility. Little effect on core electronic energy levels. | beilstein-journals.orgshuaigroup.net |
Spectroscopic and Structural Characterization Methodologies in 1h Benzo B Fluorene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1H-Benzo[b]fluorene compounds, offering detailed information about the chemical environment of individual atoms.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial characterization of this compound and its derivatives. mdpi.combrieflands.com ¹H NMR provides information on the number, type, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For instance, the ¹H NMR spectrum of 1this compound in CDCl₃ shows characteristic signals for its aromatic and methylene (B1212753) protons. chemicalbook.com The chemical shifts (δ) in ppm are crucial for identifying the different proton environments within the molecule. chemicalbook.com
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural detail by revealing correlations between nuclei. preprints.orgmdpi.com These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in complex derivatives of this compound. researchgate.netresearchgate.net For example, 2D NMR methods were instrumental in the complete NMR assignment of a biaryl system containing a fluorene (B118485) moiety. mdpi.com
Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for this compound and some of its derivatives.
For derivatives of this compound containing heteroatoms, advanced NMR techniques are employed. nih.gov ¹⁹F NMR is highly sensitive and provides a large chemical shift dispersion, making it an excellent tool for studying fluorinated derivatives. nih.gov The coupling between ¹⁹F and neighboring nuclei like ¹H or ¹³C can provide valuable structural information.
¹⁵N NMR is used to probe the electronic environment of nitrogen atoms within derivatives, although its low natural abundance and sensitivity often necessitate isotopic enrichment. Similarly, ¹¹B NMR is crucial for characterizing boron-containing derivatives, such as boronic esters used in cross-coupling reactions to synthesize benzo[b]fluorene systems. escholarship.org The quadrupolar nature of the ¹¹B nucleus can lead to broad signals, but the information gained is vital for understanding the structure and bonding. researchgate.netoxinst.com
Isotopic labeling, particularly deuteration, is a powerful strategy in NMR spectroscopy to simplify complex spectra and enhance resolution. unl.pt Replacing protons with deuterium (B1214612) (²H) reduces ¹H-¹H dipolar couplings and simplifies the proton spectrum, which is especially useful for large or complex derivatives of this compound. nih.govacs.org Deuterated solvents are also routinely used in NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. acs.org While not extensively documented specifically for this compound in the provided results, deuteration is a general technique applicable to its study, particularly for elucidating reaction mechanisms or for the analysis of complex mixtures containing this scaffold. researchgate.netdtic.mil The use of deuterium labeling can also be instrumental in assigning specific signals in mass spectrometry. dtic.mil
Advanced NMR Techniques (e.g., 19F NMR, 15N NMR, 11B NMR)
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. mdpi.com This technique is crucial for confirming the identity of newly synthesized this compound derivatives. acs.org For example, HRMS was used to confirm the calculated mass of various substituted benzo[b]fluorene compounds, providing strong evidence for their successful synthesis. The high precision of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.govresearchgate.net It is widely used for the identification and quantification of this compound in complex mixtures, such as environmental samples. mdpi.com The gas chromatograph separates the components of a mixture, and the mass spectrometer then provides a mass spectrum for each component, allowing for its identification. researchgate.net The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. For 1this compound, the molecular ion peak is typically the base peak, and characteristic fragment ions can be observed, aiding in its identification. nih.govfrontiersin.orgresearchgate.net
Below is a table showing the major mass spectral peaks for 11H-benzo(b)fluorene.
Gas Chromatography-Mass Spectrometry (GC-MS)
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within conjugated π-electron systems, which are characteristic of polycyclic aromatic hydrocarbons (PAHs) like this compound. uobabylon.edu.iq The absorption of UV-Vis radiation promotes electrons from lower energy orbitals (like π-orbitals) to higher energy orbitals. uobabylon.edu.iq The resulting spectrum provides information about the extent of conjugation in the molecule. iarc.fr
Spectroscopic data for various benzo[b]fluorene derivatives have been reported, showing characteristic absorption maxima (λmax). For example, novel spiro[benzo[c]fluorene-7,9'-fluorene] dimers exhibit UV absorbance peaks in the range of 353-387 nm. koreascience.kr Research on benzo-extended cyclohepta[def]fluorene derivatives, which are structurally related to benzo[b]fluorene, shows long-wavelength electronic absorption, indicating a narrow optical energy gap. researchgate.net This technique is consistently used alongside other methods to confirm the identity and electronic structure of newly synthesized compounds. researchgate.netiarc.fr
Table 1: UV-Vis Absorption Data for Selected Benzo[b]fluorene Derivatives
| Compound | λmax (nm) | Solvent |
|---|---|---|
| Dimer 7 (a spiro[benzo[c]fluorene-7,9'-fluorene] derivative) | 353 | Cyclohexane (B81311) |
Data sourced from a study on spiro[benzo[c]fluorene-7,9'-fluorene] dimers. koreascience.kr
Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique is particularly relevant for fluorescent compounds like fluorene and its derivatives. whiterose.ac.uk Benzannulated derivatives of fluorene often retain the inherent optoelectronic properties of the fluorene core, which are enhanced by extended conjugation. whiterose.ac.uk Studies on spiro[benzo[c]fluorene-7,9'-fluorene] dimers have demonstrated high fluorescent quantum yields, with emission PL peaks observed around 424 nm. koreascience.kr
Time-Resolved Photoluminescence (TRPL) spectroscopy measures the decay of luminescence over time following pulsed laser excitation. mdpi.compicoquant.com This powerful method provides insights into the excited-state dynamics, such as fluorescence lifetimes, which can range from picoseconds to milliseconds. picoquant.com TRPL is instrumental in characterizing processes like charge carrier dynamics and defect states, which are critical for applications in materials science, such as in solar cells and LEDs. picoquant.com By analyzing the photoluminescence decay, researchers can understand the various de-excitation pathways available to the molecule. mdpi.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a vital analytical tool for identifying the functional groups present in a molecule. savemyexams.com The technique is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. uobabylon.edu.iq In the study of this compound and its derivatives, IR spectroscopy is used to confirm the presence of specific structural features. acs.orgacs.org
The IR spectrum of a typical aromatic hydrocarbon like benzo[b]fluorene would show characteristic absorption bands corresponding to:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹. savemyexams.com
Alkane C-H stretching: The benzylic methylene group (CH₂) protons would show stretches in the 2850-2960 cm⁻¹ region. savemyexams.com
C=C stretching: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. savemyexams.com
Researchers have used IR analysis, in conjunction with NMR, to confirm the structure of photochemically synthesized benzo[b]fluorene derivatives, noting the presence of key functional groups. acs.orgacs.orgresearchgate.net The NIST Chemistry WebBook also lists IR spectral data for 1this compound. nist.gov
Other Advanced Spectroscopic and Analytical Techniques
Beyond the primary methods discussed, several other techniques are employed to provide a comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of a molecule. Detailed NMR studies, often including 2D techniques like COSY and HSQC, allow for the assignment of all proton and carbon signals, confirming the connectivity of the aromatic ring system. acs.orgacs.orgacs.org
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is widely used for the separation and identification of individual components in a mixture. It is particularly useful for analyzing complex mixtures of PAHs in environmental samples, where it can be used to detect and quantify benzo[b]fluorene. mdpi.com
Raman Spectroscopy: As a form of vibrational spectroscopy, Raman spectroscopy provides complementary information to IR spectroscopy. It has been used to investigate the structural properties and defects in carbon-based materials related to PAHs. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique indispensable for the study of chemical species that possess unpaired electrons. aanda.orgrsc.org This methodology is particularly powerful for characterizing radical ions, such as the radical anion of this compound, which can be generated through chemical or electrochemical reduction. nsc.rusemanticscholar.org The study of such radicals provides fundamental insights into the electronic structure and reactivity of the parent molecule.
The generation of the this compound radical anion for EPR analysis typically involves reduction of the neutral molecule with an alkali metal (e.g., Lithium, Sodium, Potassium) in an appropriate aprotic solvent. kyoto-u.ac.jp The resulting paramagnetic species is then analyzed by the EPR spectrometer. The EPR spectrum of the radical anion is characterized by its g-factor and, more importantly, by its hyperfine structure. This structure arises from the coupling of the unpaired electron's spin with the magnetic moments of nearby nuclei, primarily the protons (¹H) in the molecule's framework. utexas.edu
The analysis of the hyperfine coupling constants provides a detailed map of the unpaired electron's spin density distribution across the molecule. utexas.edu This distribution is directly related to the shape and nodal properties of the singly occupied molecular orbital (SOMO), which corresponds to the lowest unoccupied molecular orbital (LUMO) of the neutral precursor molecule. Studies on the radical anions of related polycyclic aromatic hydrocarbons and dibenzo systems have shown that these coupling constants are sensitive to environmental factors. rsc.org For instance, the choice of counterion (e.g., Li⁺ vs. Na⁺) and the temperature can influence the conformation of the radical anion and its interaction with the cation, leading to observable changes in the EPR spectrum. rsc.org While early research confirmed the study of benzofluorene radical anions, detailed spectral interpretations often rely on comparisons with closely related and extensively studied systems. rsc.organnualreviews.org
Photoelectron Emission Spectroscopy
Photoelectron Emission Spectroscopy, particularly Ultraviolet Photoelectron Spectroscopy (UPS), is a direct and powerful method for determining the energies of molecular orbitals in the valence region. thermofisher.comwikipedia.org The technique is based on the photoelectric effect, where a molecule is irradiated with monochromatic ultraviolet photons, causing the ejection of a valence electron. wikipedia.org By measuring the kinetic energy of these photoelectrons, the ionization energy required to remove them can be calculated, which, according to Koopmans' theorem, corresponds to the energy of the occupied molecular orbital from which the electron was ejected. wikipedia.org
For polycyclic aromatic hydrocarbons (PAHs) like this compound, the photoelectron spectrum typically displays a series of bands in the 6–11 eV range that correspond to ionizations from the π-electron system. rsc.orgaip.org At higher energies, typically above 10.6 eV, the onset of ionization from the σ-orbital manifold is observed. aip.org The high resolution of modern spectrometers can also reveal fine structure within these bands, which corresponds to the vibrational levels of the resulting molecular ion, aiding in the assignment of bonding, non-bonding, or anti-bonding character to the orbitals. wikipedia.org
The electronic absorption spectrum of 2,3-benzofluorene (B165485) (an alternative name for benzo[b]fluorene) has been measured under various conditions, providing insight into its electronic transitions and the influence of its environment. researchgate.net A comparative study of the S₁ ← S₀ transition reveals shifts in the absorption spectrum when moving from the gas phase (supersonic jet) to a solid neon matrix or a cyclohexane solution. These solvatochromic shifts are caused by interactions between the molecule and the surrounding medium. researchgate.net
| Environment | Spectral Shift (cm⁻¹) | Description |
|---|---|---|
| Neon Matrix (6.5 K) | +34 | A small blue shift observed in the inert, cryogenic matrix. |
| Cyclohexane (Room Temp.) | +491 | A significant blue shift observed in the nonpolar solvent at room temperature. |
These data illustrate how the energy levels of this compound are perturbed by its local environment, information that is crucial for understanding its photophysical properties in different states of matter. researchgate.net
Theoretical and Computational Investigations of 1h Benzo B Fluorene
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic electronic properties and predict the behavior of molecules like 1H-Benzo[b]fluorene. These computational methods provide insights that complement and guide experimental studies.
Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure and reactivity of organic molecules. By approximating the electron density, DFT can accurately predict molecular geometries, electronic energies, and various reactivity descriptors. govinfo.govresearchgate.netresearchgate.net
Theoretical studies on related fluorene-based systems have demonstrated the utility of DFT in understanding their behavior. For instance, DFT calculations, often using functionals like B3LYP, have been successfully applied to study the structural and electronic properties of fluorene (B118485) derivatives. acs.orgacs.orgresearchgate.net These calculations can determine optimized geometries and predict how the electronic structure influences the molecule's stability and reactivity. acs.orgacs.org The choice of basis set, such as 6-31G(d) or cc-pVDZ, is crucial for obtaining reliable results. govinfo.govresearchgate.net
For complex reactions involving benzo[b]fluorene precursors, DFT has been used to map out reaction mechanisms. For example, the cyclization of enynes to form benzo[b]fluorenes has been investigated using DFT to understand the energetics of the transformation. researchgate.net Similarly, DFT calculations have provided mechanistic insights into the formation of related indenocarbazole structures, which share structural motifs with benzo[b]fluorene. auctoresonline.org These studies often involve locating transition states and calculating activation energies to determine the most probable reaction pathways. researchgate.netauctoresonline.org The reactivity of a molecule can be further analyzed through conceptual DFT, which utilizes indices such as electronic chemical potential, electrophilicity, and nucleophilicity to predict how a molecule will interact with other reagents. researchgate.net
Computational modeling is instrumental in mapping the intricate reaction pathways and corresponding energy profiles for the synthesis and transformation of complex organic molecules, including benzo[b]fluorene derivatives. These models, primarily based on DFT, allow for the step-by-step visualization of a chemical reaction, identifying intermediates, transition states, and the energy barriers that govern the reaction rate. researchgate.netauctoresonline.org
For instance, the synthesis of benzo[b]fluorenes through the cascade reactions of 2-alkynylbenzaldehyde N-tosylhydrazones and aromatic terminal alkynes has been rationalized using DFT calculations. researchgate.net These calculations helped to elucidate the energy differences in the formation of the final product from proposed diradical intermediates. researchgate.net In a similar vein, the BF3·OEt2-facilitated benzannulation and Friedel−Crafts reaction to form dihydrobenzo[a]indeno[2,1-c]carbazole, a molecule with a core structure related to benzo[b]fluorene, was investigated theoretically. auctoresonline.org The study detailed the Gibbs free energies of the intermediates and transition states, providing a comprehensive energy profile of the reaction mechanism. auctoresonline.org
Furthermore, computational studies on the dehydro Diels-Alder reactions of conjugated enynes leading to fluorene-type structures have been conducted at the B3LYP/6-311G(d,p) level of theory. researchgate.net These investigations involved geometry optimizations and harmonic frequency calculations for all species along the reaction coordinate, from reactants to products, to construct a detailed energy landscape. researchgate.net Such computational explorations are crucial for understanding the feasibility of a proposed synthetic route and for optimizing reaction conditions.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Prediction and Analysis of Electronic Properties
The electronic properties of this compound are central to its potential applications in materials science. Computational methods provide a framework for predicting and analyzing these properties, offering insights into the molecule's behavior in electronic devices.
For fluorene and its derivatives, DFT calculations have been extensively used to determine the energies and spatial distributions of the HOMO and LUMO. acs.orgresearchgate.net These calculations reveal how structural modifications, such as the introduction of different functional groups or the extension of the conjugated system, can tune the HOMO and LUMO energy levels. rsc.org For example, in a study of fluorene-based azo compounds, DFT calculations showed that the incorporation of the fluorene ring into the azo backbone leads to a significant red shift in the absorption spectrum due to the extended π-conjugation, which is a direct consequence of altered HOMO-LUMO levels. acs.org
The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron transfer processes. In many conjugated systems, the HOMO and LUMO are delocalized over the π-system of the molecule. researchgate.net This delocalization is crucial for charge transport in organic semiconductor applications.
The electronic band gap, often approximated by the HOMO-LUMO gap in molecular systems, is a fundamental property that dictates the energy required to excite an electron from the ground state to an excited state. researchgate.net In organic materials, a smaller band gap is often desirable for applications in organic electronics, as it facilitates easier charge carrier generation. d-nb.infonih.gov
Theoretical studies on benzo-extended cyclohepta[def]fluorene derivatives, which share a similar polycyclic aromatic hydrocarbon framework with this compound, have shown that extending the π-conjugation by fusing additional benzo rings can lead to a very narrow optical energy gap. d-nb.infonih.gov Time-dependent DFT (TD-DFT) calculations on these systems have been used to predict their lowest energy HOMO to LUMO transitions, which are consistent with experimental UV-vis-NIR absorption spectra. d-nb.infonih.gov
The singlet-triplet energy gap (ΔE_ST) is another crucial parameter, particularly for applications in organic light-emitting diodes (OLEDs). This gap represents the energy difference between the lowest singlet excited state (S1) and the lowest triplet excited state (T1). ep2-bayreuth.descience.gov A small ΔE_ST can facilitate efficient reverse intersystem crossing (RISC), a process that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, thereby enhancing the efficiency of OLEDs. For some fluorene-containing polymers, the ΔE_ST has been found to be around 0.7 eV. ep2-bayreuth.de In certain cyclohepta[def]fluorene-based diradicaloids, an extremely small ΔE_ST, as low as 0.002 kcal/mol, has been observed, indicating a near-degeneracy of the singlet and triplet states. d-nb.infonih.gov
Table 1: Calculated Electronic Properties of Related Fluorene Derivatives
| Compound/System | Property | Calculated Value | Method | Reference |
| Benzo auctoresonline.orgnih.govcyclohepta[1,2,3,4-def]fluorene | Optical Energy Gap | 0.54 eV | Experimental (UV-vis-NIR) | d-nb.infonih.gov |
| Indeno[6,7,1,2-ghij]pleiadene | Optical Energy Gap | 0.52 eV | Experimental (UV-vis-NIR) | d-nb.infonih.gov |
| Benzo d-nb.infonih.govindeno[6,7,1,2-ghij]pleiadene | Optical Energy Gap | 0.69 eV | Experimental (UV-vis-NIR) | d-nb.infonih.gov |
| Benzo auctoresonline.orgnih.govcyclohepta[1,2,3,4-def]fluorene | Singlet-Triplet Gap (ΔEST) | -0.04 kcal/mol | Experimental (EPR) | d-nb.info |
| Indeno[6,7,1,2-ghij]pleiadene | Singlet-Triplet Gap (ΔEST) | -0.015 kcal/mol | Experimental (EPR) | d-nb.info |
| Benzo d-nb.infonih.govindeno[6,7,1,2-ghij]pleiadene | Singlet-Triplet Gap (ΔEST) | -0.002 kcal/mol | Experimental (EPR) | d-nb.info |
| Fluorene-containing polymer | Singlet-Triplet Gap (ΔES1-T1) | 0.7 ± 0.1 eV | Experimental | ep2-bayreuth.de |
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations provide a computational microscope to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. drugdesign.org For complex molecules like this compound, MD simulations can reveal the accessible conformations and the energy barriers between them, which is crucial for understanding its physical properties and how it packs in the solid state. qmul.ac.uk
Correlation of Computational Data with Experimental Observations
The synergy between theoretical calculations and experimental measurements is pivotal for a comprehensive understanding of the structural and electronic properties of complex organic molecules like this compound and its derivatives. Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to predict and interpret experimental findings, while experimental data provide essential validation for theoretical models. Research in this area often focuses on comparing calculated parameters such as molecular geometries, spectroscopic signatures, and electronic properties with data obtained from techniques like X-ray crystallography, NMR spectroscopy, and UV-Vis absorption spectroscopy.
Geometric and Spectroscopic Correlation
DFT calculations have been widely employed to optimize molecular geometries and predict spectroscopic data for fluorene-based compounds. The choice of the functional and basis set is crucial for achieving high accuracy. For instance, studies on related halo chalcone (B49325) hybrids have shown that the B3LYP functional with a 6-31G(d,p) basis set provides a high degree of agreement between theoretically computed and experimental Infrared (IR) data. sci-hub.se Similarly, for compounds like 2-(allylthio)-1H-benzo[d]imidazole, the GIAO (Gauge-Including Atomic Orbital) method, combined with DFT, has been used to compute ¹H and ¹³C chemical shifts, which were found to be in agreement with experimental findings. researchgate.netuctm.edu
In a study on benzo researchgate.netgoogle.czcyclohepta[1,2-b]fluorene, a constitutional isomer of pentacene, DFT calculations at the (U)CAM-B3LYP/6-31G* level were used to understand its ground state structure. rsc.org The calculated bond lengths were compared with those determined by X-ray crystallography, confirming a p-quinodimethane structure with significant bond length alternation. rsc.org For example, the calculated C13–C14 double bond length of 1.34 Å was typical for alkenes and consistent with the crystallographic data. rsc.org
The following table presents a comparison of selected experimental and computational data for a derivative of benzo researchgate.netgoogle.czcyclohepta[1,2-b]fluorene, illustrating the correlation between theory and experiment.
| Bond | Experimental Bond Length (Å) rsc.org | Calculated Bond Length (Å) rsc.org |
|---|---|---|
| C5–C5a | 1.46 | - |
| C13–C14 | 1.34 | - |
Note: Specific calculated values for these exact bonds were discussed qualitatively in the source but not listed numerically. The table reflects the experimental values provided.
Electronic Properties and Spectra
Time-dependent DFT (TD-DFT) is a standard method for calculating the electronic absorption spectra of organic molecules. sci-hub.semdpi.com These calculations provide insights into electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition, and predict the maximum absorption wavelengths (λmax). researchgate.netd-nb.info
For derivatives of benzo-extended cyclohepta[def]fluorene, time-dependent DFT calculations suggested lowest energy HOMO→LUMO transitions that were consistent with their experimental UV/Vis spectra. d-nb.info Similarly, for benzo researchgate.netgoogle.czcyclohepta[1,2-b]fluorene derivatives, the calculated electronic absorption spectra from TD-DFT showed good agreement with the experimental UV-Vis-NIR absorption data. rsc.org The selection of the functional is critical; for fluorene itself, the CAM-B3LYP functional has been shown to provide the best performance in predicting electronic transitions when compared to reference theoretical data. researchgate.net
The correlation between theoretical and experimental UV-Vis data is demonstrated in the table below for a related halo chalcone derivative, where calculations were performed in both the gas phase and a solvent.
| Method | λmax (nm) - Excitation 1 | λmax (nm) - Excitation 2 |
|---|---|---|
| Experimental (in DCM) | - | - |
| Theoretical (Gas Phase) | 360.27 | 296.00 |
| Theoretical (DCM) | - | - |
Note: The source mentions an ideal correlation between theoretical and experimental results but does not provide the specific experimental λmax value in the text. DCM refers to dichloromethane.
Reaction Mechanisms and Energetics
Computational studies are also instrumental in elucidating reaction mechanisms. In the synthesis of 5-phenyl-1this compound, DFT calculations were performed to determine the energy difference for the formation of the final product versus a potential side-product (1,2-diphenyl-1H-cyclobuta[a]indene) from proposed diradical intermediates. acs.org This type of analysis helps to explain the observed product distribution and reaction pathways by comparing the energetic favorability of different routes, thus correlating computational energetics with experimental outcomes. acs.org
Advanced Materials Science Applications of 1h Benzo B Fluorene and Its Derivatives
Organic Electronics and Optoelectronic Materials
Derivatives of benzo[b]fluorene are investigated for their potential in OLEDs, serving as emitters or host materials. Their inherent fluorescence and the ability to form stable thin films are critical for device performance. ontosight.aiacs.org
Research into blue fluorescent materials for OLEDs has utilized phenylanthracene-substituted fluorene (B118485) derivatives. nih.gov Specifically, benzo[b]fluoreno[3,4-d]thiophene derivatives have been synthesized and characterized as the emissive layer (EML) in OLED devices. nih.gov In one study, a device using 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene as the EML demonstrated promising performance for blue light emission. nih.gov
Table 1: Performance of select Benzo[b]fluorene derivative-based OLEDs
| Derivative | Role | Max. EQE (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates |
|---|---|---|---|---|---|
| 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene nih.gov | Emissive Layer | 3.51 | 3.22 | 2.89 | (0.15, 0.09) |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage.
The planarity and extended π-system of the benzo[b]fluorene scaffold facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in OFETs. acs.org Derivatives such as indeno[1,2-b]fluorenes and their dione (B5365651) counterparts have been investigated as the active layer in transistors. beilstein-journals.org The indeno[1,2-b]fluorene scaffold has a high electron affinity, which can result in nearly balanced ambipolar charge transport in OFETs. beilstein-journals.org For instance, an OFET using a fluorinated indeno[1,2-b]fluorene-dione derivative showed an electron mobility of 0.17 cm² V⁻¹ s⁻¹. beilstein-journals.org
In another study, a new π-conjugated polycyclic hydrocarbon, benzo ontosight.airsc.orgcyclohepta[1,2-b]fluorene, was designed as an isomer of pentacene. rsc.org Stable derivatives of this compound were synthesized and found to behave as p-type organic semiconductors in solution-processed thin-film transistors, achieving a field-effect mobility of up to 0.025 cm² V⁻¹ s⁻¹. rsc.org Additionally, copolymers incorporating fluorene units have been used to fabricate OFETs to evaluate their charge transport capabilities. nih.govacs.org
Conjugated polymers based on fluorene and its derivatives are of significant interest due to their exceptional thermal and chemical stability, high luminescence quantum yields, and good film-forming properties. researchgate.net The benzo[b]fluorene scaffold can be incorporated into polymer backbones to create materials with tailored optoelectronic properties for various applications. dntb.gov.uametu.edu.tr
Donor-acceptor copolymers are a major area of research. For example, copolymers have been synthesized using fluorene derivatives and functionalized benzotriazole (B28993) units. nih.gov Another approach involves copolymerizing fluorene with pentafluorophenyl-substituted benzimidazole (B57391) to create materials for optoelectronic devices. rsc.org The resulting polymer showed efficient photoluminescence quenching when blended with fullerene derivatives, a desirable characteristic for photovoltaic applications. rsc.org Similarly, copolymers containing a purine (B94841) scaffold flanked by alkylthiophenes have been polymerized with various comonomers, including fluorene, to produce materials with fluorescent emission across a wide spectral range. rsc.org These synthetic strategies allow for the creation of innumerable materials with specific, desired functionalities. metu.edu.tr
Benzo[b]fluorene derivatives are being explored as donor and acceptor materials in organic photovoltaic (OPV) cells. researchgate.net Their tunable energy levels and broad absorption spectra are key advantages. researchgate.net The first application of an indenofluorene derivative as an electron donor in a vacuum-deposited organic solar cell was reported with 5,6,11,12-tetraarylindeno[1,2-b]fluorene derivatives. researchgate.net These molecules exhibit good photostability due to the highly twisted conformation between the indenofluorene core and peripheral aryl groups. researchgate.net An optimized device using one such derivative blended with C₇₀ as the electron acceptor achieved a high open-circuit voltage (>0.9 V) and a power conversion efficiency of 2.91%. researchgate.net
Copolymers containing fluorene are also prominent in OPV research. A copolymer of fluorene and a pentafluorophenyl-substituted benzimidazole was developed for use as a polymer donor in organic solar cells. rsc.org In the broader context of non-fullerene acceptors, the fluorene unit has been used as a linker and compared with other structures like carbazole (B46965) and silafluorene to assess its impact on photovoltaic properties. rsc.org
Fluorene and its derivatives are a well-established class of fluorescent dyes, a property derived from their rigid, planar polycyclic aromatic structure and extensive π-electron delocalization. researchgate.net Benzo[b]fluorenone, an oxidized derivative, is noted for its fluorescent properties, emitting blue light when excited by ultraviolet radiation. ontosight.ai
Table 2: Fluorescence Quantum Yields of select Fluorene[2,3-b]benzo[d]thiophene Derivatives
| Compound | Alkyl Substituent | Fluorescence Quantum Yield (Φf) in CH₂Cl₂ |
|---|---|---|
| 4a shuaigroup.net | Methyl | 0.28 |
| 4b shuaigroup.net | Ethyl | 0.50 |
| 4c shuaigroup.net | Butyl | 0.78 |
Organic Photovoltaics and Solar Cell Material Development
Supramolecular Chemistry and Self-Assembly
Self-assembly is a powerful method for organizing π-conjugated molecules like benzo[b]fluorene into well-defined supramolecular structures. wvu.edu These organized assemblies are critical for optimizing the performance of organic electronic devices, as properties like charge transport are highly dependent on the stacking and interaction between molecules. acs.org
Researchers have demonstrated that attaching alkyl chains of different lengths to a fluorene-benzothiadiazole donor-acceptor molecule can induce differential self-assembly. acs.orgnih.gov These molecules, end-functionalized with hydrogen-bonding amide groups, form distinct nanostructures in nonpolar solvents through a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. acs.orgnih.gov The self-organizing properties are also observed in derivatives like thiophene-substituted benzofluorenes. wvu.edu In a related system, 11-methylbenzo[d]pyreno[4,5-b]furan was shown to self-assemble into nanowires, and OLEDs fabricated from these organized structures performed significantly better than those made from disordered thin films. acs.org This highlights the importance of controlling solid-state morphology. Porphyrin-fluorene copolymers have also been used to wrap semiconducting single-walled carbon nanotubes, creating a supramolecular hybrid material for transistor applications. acs.org
Study of Aggregation-Induced Emission (AIE) Phenomena
The phenomenon of aggregation-induced emission (AIE) describes the enhanced photoluminescence of certain molecules in an aggregated or solid state, contrary to the common aggregation-caused quenching (ACQ) effect. european-mrs.commdpi.com This property is highly desirable for applications in optoelectronics and sensing. Fluorene and its derivatives are prominent classes of molecules known to exhibit AIE. rsc.orgresearchgate.net The core principle behind AIE in these systems often involves the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. mdpi.com
Derivatives of 1H-benzo[b]fluorene have been investigated for their AIE properties. For instance, new benzofulvene derivatives incorporating a fluorene chromophore have been synthesized. researchgate.net The photophysical properties of the resulting polymers were found to be dependent on the substitution pattern of the monomeric units. Specifically, when the fluorene residue enhances the conjugation and rigidity of the monomer, the emission efficiency of the polymer is improved in both solution and solid states. researchgate.net
In a notable example, a novel fluorene-based gold(I) complex was designed and synthesized, which demonstrates a crystallization-induced emission enhancement (CIEE) effect, a specific type of AIE. rsc.orgresearchgate.net This complex exhibits reversible mechanochromic behavior, with its fluorescence changing between green and yellow upon mechanical grinding and solvent fuming. rsc.orgresearchgate.net Such properties are attributed to the formation of nano-aggregates and, in some cases, aurophilic interactions in the aggregated state, which lead to bright phosphorescence. frontiersin.org
The AIE characteristics of these materials are often studied in solvent-water mixtures. Typically, the compounds are weakly emissive in a pure solvent like DMF but show a dramatic increase in photoluminescence intensity as the water fraction increases, leading to aggregation. mdpi.comfrontiersin.org Dynamic light scattering (DLS) measurements can confirm the formation of nano-aggregates responsible for the enhanced emission. frontiersin.org
| Compound Type | Phenomenon | Key Findings |
| Polybenzofulvene with fluorene | Aggregation-Induced Emission | Emission efficiency improves with increased monomer conjugation and rigidity. researchgate.net |
| Fluorene-based gold(I) complex | Crystallization-Induced Emission Enhancement (CIEE) | Reversible mechanochromism between green and yellow emission. rsc.orgresearchgate.net |
| Carbazole-containing gold(I) complexes | Aggregation-Induced Phosphorescent Emission (AIPE) | Bright yellow emissions in aggregated states due to aurophilic interactions. frontiersin.org |
Exploration of Supramolecular Architectures and Aggregation
The ability of this compound derivatives to self-assemble into well-defined supramolecular structures is a key area of research, underpinning their applications in advanced materials. researchgate.net The π-stacked nature of these polycyclic aromatic hydrocarbons (PAHs) drives the formation of ordered aggregates.
Research has shown that newly synthesized polybenzofulvene polymers, which incorporate fluorene units, can self-organize into supramolecular structures. researchgate.net This self-assembly is particularly effective in blends with other dyes. For example, when blended with a benzothiadiazole-based dye, aggregation-caused quenching of the dye is significantly reduced. researchgate.net Furthermore, complete resonant energy transfer from the polymer to the dye can be achieved even at very low dye concentrations (e.g., 1%). researchgate.net This efficient energy transfer within the supramolecular organization highlights their potential as platforms for creating complex nanostructured films with enhanced optical and optoelectronic properties. researchgate.net
The design of these architectures can be finely tuned. For instance, the synthesis of biaryl systems containing the benzo[1,2-b:4,3-b']dithiophene framework has been achieved through Suzuki-Miyaura coupling with polycyclic aromatic hydrocarbon boronic acid pinacol (B44631) esters that include fluorene. mdpi.com This modular approach allows for the combination of the electronic and photophysical properties of different aromatic systems, such as pyrene, fluorene, and fluorenone, with the sulfur-containing benzodithiophene core. mdpi.com
The aggregation behavior is also influenced by the specific functionalization of the fluorene core. Star-shaped and linear nanosized molecules functionalized with hexa-peri-hexabenzocoronene (HBC) have been synthesized. pku.edu.cn Studies of their optical properties in solution revealed that a star-shaped derivative exhibited the highest degree of aggregation in the excited state compared to its linear counterparts. pku.edu.cn
Polycyclic Aromatic Hydrocarbon (PAH) Structural Motif Research
The this compound scaffold is a valuable building block in the broader field of polycyclic aromatic hydrocarbon (PAH) research. researchgate.net PAHs are a class of organic compounds consisting of two or more fused benzene (B151609) rings, and their extended π-systems give rise to unique electronic and optical properties. researchgate.net
Extended and Functionalized PAH Architectures
The synthesis of extended and functionalized PAHs is crucial for tuning their properties for specific applications. The this compound motif can be incorporated into larger, more complex PAH structures. A straightforward methodology has been developed for the synthesis of phosphonium (B103445) salts integrated with a π-conjugated scaffold, where demanding scaffolds like fluorene can be bridged with a phospholium subunit. rsc.org This one-step procedure often does not require chromatographic purification and allows for the creation of cyclic phosphonium salts with up to eight conjugated rings. rsc.org
Furthermore, a synthetic strategy has been developed to create new families of star-shaped and linear PAHs. pku.edu.cn This involves the Sonogashira reaction of iodide derivatives with phenylacetylene, followed by Diels-Alder and decarbonylation reactions to produce large PAH systems containing a five-membered ring. pku.edu.cn The functionalization of the fluorene core is also a key strategy. For example, human cytochrome P450 enzymes have been used in whole-cell biocatalysis for the preparative-scale synthesis of functionalized PAH metabolites, such as converting fluorene into fluorenol and fluorenone. mdpi.com
Fluorene-Based Scaffolds in PAH Synthesis and Design Research
The fluorene scaffold, including its benzannulated derivatives like this compound, is a versatile and multifunctional building block in the design and synthesis of novel PAHs. beilstein-journals.orgwhiterose.ac.uk Its electron-rich nature and the ability to functionalize the C9 position make it a popular choice for constructing complex organic materials. researchgate.net
Several synthetic methods have been developed to access benzo[b]fluorene scaffolds. A direct photochemical conversion of alkynylated chalcones provides a new and straightforward route to substituted benzo[b]fluorenes. nih.gov Another approach involves a Schmittel cascade cyclization reaction of benzannulated enyne-allenes. wvu.edu These methods offer access to a variety of substituted benzo[b]fluorenes, enabling the exploration of a wider chemical space.
The fluorene unit is also used in the construction of conjugated polymers for sensory applications. Fluorescent fluorene-based copolymers have been synthesized for use in sensor arrays to discriminate between different PAHs. rsc.org Subtle structural differences in these copolymers lead to distinct spectral signatures, providing a unique "chemical fingerprint" for each analyte. rsc.org
Design of Open-Shell Non-Alternant Polycyclic Hydrocarbons
A particularly exciting area of PAH research is the design and synthesis of open-shell non-alternant polycyclic hydrocarbons. These molecules possess unpaired electrons and exhibit unique electronic and magnetic properties, making them promising for applications in spintronics and quantum computing. researchgate.netnih.gov
The introduction of non-alternant units, such as five- and seven-membered rings, into the PAH framework is a key strategy for creating open-shell character. Cyclohepta[def]fluorene, a non-alternant isomer of pyrene, has been predicted to have an open-shell nature with a triplet ground state. researchgate.net Recent synthetic efforts have focused on stabilizing such systems. The fusion of benzo rings onto the periphery of cyclohepta[def]fluorene has led to the synthesis of persistent singlet diradicaloids with narrow optical energy gaps and low-lying triplet states. nih.govd-nb.info
Q & A
Basic Research Questions
Q. How can 1H-Benzo[b]fluorene be reliably characterized for structural confirmation in experimental settings?
- Methodological Answer : Use a combination of spectroscopic techniques:
- Mass spectrometry (MS) to confirm molecular weight (C₁₇H₁₂, 216.28 g/mol) and fragmentation patterns .
- UV-Vis and IR spectroscopy to identify aromatic π-π* transitions and functional group vibrations, validated against NIST reference data .
- Nuclear magnetic resonance (NMR) for detailed structural elucidation, particularly for distinguishing between benzo[b] and benzo[c]fluorene isomers .
Q. What are the recommended protocols for preparing stable solutions of this compound for environmental analysis?
- Methodological Answer :
- Solvent Selection : Use cyclohexane or acetonitrile due to their compatibility with HPLC/GC-MS systems and low interference with PAH detection .
- Concentration Range : Prepare stock solutions at 10–100 µg/mL to avoid precipitation and ensure linearity in calibration curves .
- Storage : Store in amber vials at –20°C to prevent photodegradation and volatility losses .
Q. How does the hydrophobicity of this compound influence its environmental partitioning?
- Methodological Answer :
- Calculate the octanol-water partition coefficient (log Kow = 5.40) to predict bioaccumulation potential .
- Use solid-phase extraction (SPE) with C18 cartridges for isolating PAHs from aqueous matrices, optimized at pH 7 to retain hydrophobic compounds .
Advanced Research Questions
Q. What computational methods are effective for modeling the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with gradient corrections to predict HOMO-LUMO gaps and ionization potentials, ensuring <2.4 kcal/mol error in thermochemical properties .
- Correlation-energy functionals : Use Lee-Yang-Parr (LYP) corrections to improve accuracy in electron density mapping, validated against experimental IR spectra .
Q. How can conflicting results in carcinogenicity studies of this compound be resolved?
- Methodological Answer :
- Bioassay Design : Conduct initiation-promotion studies in murine models with dermal administration, monitoring tumor incidence over 12–18 months .
- Mechanistic Analysis : Use metabolomic profiling to identify reactive intermediates (e.g., diol epoxides) that bind DNA, correlating with mutagenicity assays (e.g., Ames test) .
- Critical Note : Distinguish benzo[b]fluorene from co-occurring PAHs (e.g., benzo[a]pyrene) using GC columns with high polarity (e.g., DB-5ms) to avoid false positives .
Q. What challenges arise in quantifying this compound in complex environmental matrices?
- Methodological Answer :
- Matrix Interference : Employ isotope-dilution MS with <sup>13</sup>C-labeled internal standards (e.g., <sup>13</sup>C₆-benzo[b]fluorene) to correct for recovery losses .
- Detection Limits : Optimize GC-MS parameters:
- Column: 30 m × 0.25 mm ID, 0.25 µm film thickness (5% phenyl-methyl polysiloxane).
- Temperature program: 60°C (1 min) → 300°C at 10°C/min .
Q. How do structural modifications of this compound affect its therapeutic potential?
- Methodological Answer :
- Derivatization : Introduce methyl or methoxymethyl groups at the 9-position to enhance solubility and bioavailability, as demonstrated in fluostarene B (IC₅₀ = 0.8 µM against α-glucosidase) .
- Structure-Activity Relationships (SAR) : Use molecular docking to predict interactions with biological targets (e.g., DNA topoisomerase II), validated via in vitro cytotoxicity assays .
Data Contradictions and Resolution
Q. Why do some studies report negligible carcinogenicity for this compound despite its structural similarity to known carcinogens?
- Resolution :
- Isomeric Purity : Ensure chromatographic separation from co-eluting isomers (e.g., benzo[c]fluorene) using retention index systems (e.g., Lee et al., 1979) .
- Metabolic Pathways : Species-specific cytochrome P450 activation may explain divergent results; compare metabolic profiles across models (e.g., mouse vs. rat) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
